molecular formula C42H67NaO17S B050919 Sulfapatrinoside II CAS No. 120204-05-9

Sulfapatrinoside II

Cat. No. B050919
M. Wt: 899 g/mol
InChI Key: YSTSZADLAITNTC-JMDRHVSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfapatrinoside II is a natural product that belongs to the family of sulfated glycosaminoglycans. It is a highly sulfated polysaccharide that is isolated from the sea cucumber, Apostichopus japonicus. Sulfapatrinoside II has gained significant attention in recent years due to its potential therapeutic properties in various diseases.

Mechanism Of Action

The exact mechanism of action of sulfapatrinoside II is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.

Biochemical And Physiological Effects

Sulfapatrinoside II has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells. Additionally, it has anticoagulant properties by inhibiting the activation of platelets and the coagulation cascade.

Advantages And Limitations For Lab Experiments

One of the major advantages of using sulfapatrinoside II in lab experiments is its availability and low cost. It is also relatively easy to extract and purify. However, one of the limitations is its variability in structure and composition, which can affect its therapeutic properties. Additionally, the lack of standardized protocols for its extraction and purification can lead to inconsistencies in the results obtained from different studies.

Future Directions

There are several future directions for the research on sulfapatrinoside II. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to explore its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and thrombosis. Additionally, more studies are needed to explore its potential use as an anti-inflammatory agent in various inflammatory diseases. Finally, the development of standardized protocols for its extraction and purification is necessary to ensure consistency in the results obtained from different studies.
Conclusion
In conclusion, sulfapatrinoside II is a highly sulfated polysaccharide that is extracted from the sea cucumber, Apostichopus japonicus. It has gained significant attention in recent years due to its potential therapeutic properties in various diseases. Several studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties. However, further studies are needed to explore its mechanism of action and its efficacy in different diseases. The development of standardized protocols for its extraction and purification is also necessary to ensure consistency in the results obtained from different studies.

Synthesis Methods

Sulfapatrinoside II is extracted from the body wall of the sea cucumber, Apostichopus japonicus. The extraction process involves several steps, including washing, grinding, decolorization, and enzymatic hydrolysis. The extracted sulfated polysaccharide is then purified using various techniques, such as ion exchange chromatography, gel filtration chromatography, and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Sulfapatrinoside II has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Several in vitro and in vivo studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties.

properties

CAS RN

120204-05-9

Product Name

Sulfapatrinoside II

Molecular Formula

C42H67NaO17S

Molecular Weight

899 g/mol

IUPAC Name

sodium;[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-4-yl]methyl sulfate

InChI

InChI=1S/C42H68O17S.Na/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6;/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54);/q;+1/p-1/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-;/m0./s1

InChI Key

YSTSZADLAITNTC-JMDRHVSWSA-M

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)[O-])O.[Na+]

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+]

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+]

synonyms

3 beta-hydroxyolean-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester
sulfapatrinoside II

Origin of Product

United States

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